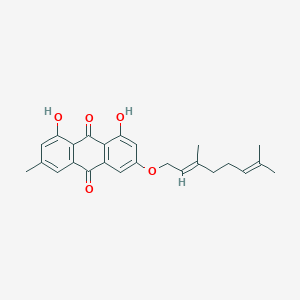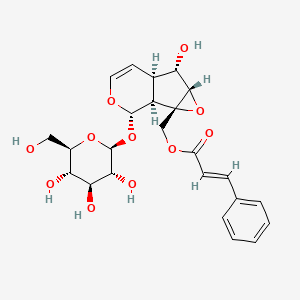
Indaconitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indaconitine is a natural product . It is a diterpenoid alkaloid derived from the Aconitum species . The IUPAC name of Indaconitine is (1α,3α,6α,14α,16β)-8-(acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate .
Molecular Structure Analysis
Indaconitine has a molecular formula of C34H47NO10 . It has a molecular weight of 629.738 Da and a mono-isotopic mass of 629.320007 Da . It has 13 of 14 defined stereocenters .Chemical Reactions Analysis
The transformation pathways of Indaconitine in the sand frying process have been studied . It was found that there might be at least two transformation pathways: (1) the acetoxyl group at C-8 of Indaconitine was firstly hydrolyzed to a hydroxyl group to get 14-benzoylpseudaconine, and then, a double bond at C-8/C-15 was introduced via further dehydration to convert into mithaconitine .Physical And Chemical Properties Analysis
Indaconitine has a density of 1.3±0.1 g/cm3 . Its boiling point is 692.8±55.0 °C at 760 mmHg . The vapor pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 106.6±3.0 kJ/mol . The flash point is 372.8±31.5 °C . The index of refraction is 1.603 . The molar refractivity is 161.6±0.4 cm3 .Aplicaciones Científicas De Investigación
Traditional Chinese Medicine
Indaconitine is found in the herb-pair ginseng-Fuzi (the root of Aconitum carmichaelii), which is popular in traditional Chinese medicine for the treatment of heart failure, and even shock with severe-stage of COVID-19 . The compatibility of Fuzi and ginseng could significantly increase the in vivo exposure of active components .
Pharmacokinetic Studies
The pharmacokinetic parameters of songorine and indaconitine were studied in Shenfu decoction for the first time . This research lays the foundation for the scientific design of the prescription, dosage, and controlled active/toxic combinatorial components .
Treatment of Various Diseases
Traditionally, Aconitum species, which contain indaconitine, have been used for the treatment of different human ailments, especially, neuronal disorders, pain and inflammation, kidney related disorders, rheumatism, diabetes, hysteria and cardiac depression .
Phytochemistry Research
Indaconitine is part of the C19 and C20-diterpenoid alkaloids, which are the most dynamic group of compounds, comprising of more than 450 alkaloids in various species across the genus . Further detailed phytochemical investigations of Aconitum species could provide new therapeutic natural products of Aconitum source that could be employed in health and medicine .
Anti-Arrhythmic Effects
Research is being conducted to examine the cardiotoxicity and anti-arrhythmic activity of indaconitine and its transformed products .
Transformation Pathways
Studies are being conducted to investigate the transformation pathways of indaconitine in the sand frying process . This could lead to a better understanding of the properties of indaconitine and its potential applications.
Safety and Hazards
Indaconitine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
Indaconitine, a diterpenoid alkaloid found in the genus Aconitum, primarily targets the central nervous system . It has been shown to exhibit dose-dependent analgesic action through the central nervous system .
Mode of Action
It is presumed to involve the central nervous system . The compound interacts with its targets, leading to changes that result in its analgesic and anti-inflammatory activities .
Biochemical Pathways
The transformation pathways of Indaconitine have been investigated in various processes such as boiling, steaming, and sand frying . These processes lead to the formation of different compounds, indicating that multiple biochemical pathways are affected by Indaconitine .
Pharmacokinetics
A study on the pharmacokinetics of Indaconitine in mice revealed that the compound was administered orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of Indaconitine was found to be 25.8% . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of Indaconitine’s action are primarily observed in its analgesic and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of Indaconitine can be influenced by various environmental factors. For instance, the transformation pathways of Indaconitine can vary depending on the process used (e.g., boiling, steaming, sand frying), suggesting that the compound’s action can be influenced by the processing environment .
Propiedades
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25+,26+,27-,28?,29-,31+,32+,33-,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDZNMWTZQPAEW-ZIVNFORMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indaconitine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

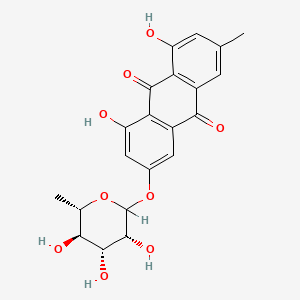
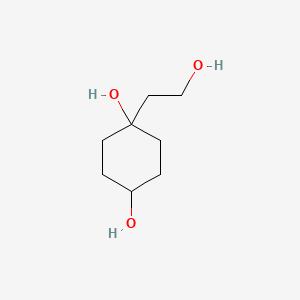

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
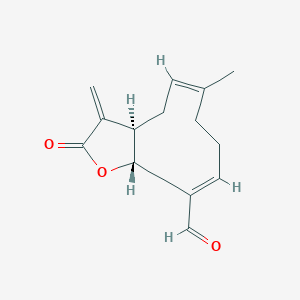
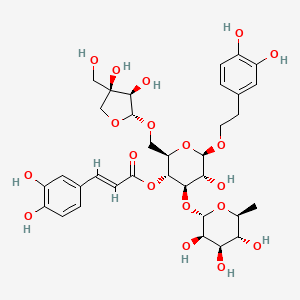

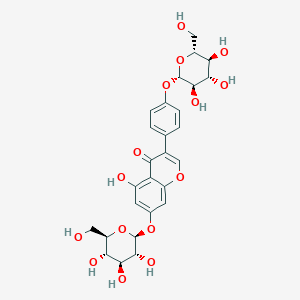
![2-[4-(D-Glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B600419.png)
